
(1-Benzyl-4-ethylpiperidin-4-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(1-Benzyl-4-ethylpiperidin-4-yl)methanamine” is a chemical compound with the CAS Number 1423032-82-9. It has a molecular weight of 204.32 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(1-Benzyl-4-ethylpiperidin-4-yl)methanamine” is1S/C13H20N2/c14-10-12-6-8-15 (9-7-12)11-13-4-2-1-3-5-13/h1-5,12H,6-11,14H2 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them. Physical And Chemical Properties Analysis
“(1-Benzyl-4-ethylpiperidin-4-yl)methanamine” has a boiling point of 99-103C/0.3mb . It is a liquid at room temperature .科学的研究の応用
Antidepressant-like Activity
Research has indicated that derivatives of 1-Benzyl-4-ethylpiperidin-4-yl)methanamine, such as 1-(1-benzoylpiperidin-4-yl)methanamine, show promise as antidepressants. Specifically, these compounds have been designed as biased agonists of serotonin 5-HT1A receptors, demonstrating a preference for ERK1/2 phosphorylation. This characteristic has been linked to robust antidepressant-like activity in preclinical studies (Sniecikowska et al., 2019).
Antimicrobial Properties
Some derivatives of 1-Benzyl-4-ethylpiperidin-4-yl)methanamine have been synthesized and evaluated for their antimicrobial activities. For instance, 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamines were found to exhibit varying degrees of antibacterial and antifungal activity (Visagaperumal et al., 2010).
Anticonvulsant Potential
Derivatives of this compound have also been explored for their anticonvulsant properties. Schiff bases of 3-aminomethyl pyridine, for instance, have shown protective effects against seizures when administered intraperitoneally in various models (Pandey & Srivastava, 2011).
Catalytic Applications
In the realm of chemistry, derivatives of 1-Benzyl-4-ethylpiperidin-4-yl)methanamine have been used in catalytic applications. For example, 1-(3-(Pyridin-2-yl)phenyl)methanamine derivatives have been synthesized and shown to be effective in C–H bond activation, leading to the formation of unsymmetrical NCN′ pincer palladacycles with good activity and selectivity (Roffe et al., 2016).
Cytotoxic Agents
In cancer research, certain N-benzyl-1-(5-aryl-1,3,4-oxadiazol-2-yl)-1-(1H-pyrrol-2-yl)methanamines, which can be derived from 1-Benzyl-4-ethylpiperidin-4-yl)methanamine, have shown potential as cytotoxic agents against various cancer cell lines. Some of these compounds have exhibited comparable or even better cytotoxic activity than doxorubicin, a commonly used chemotherapy drug (Ramazani et al., 2014).
Stabilization of Parallel Turn Conformations
In peptide research, derivatives like tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine have been designed to stabilize parallel turn conformations in short peptide sequences, demonstrating the compound's utility in the field of bioorganic chemistry (Bucci et al., 2018).
Imaging and Photocytotoxicity
Iron(III) complexes involving derivatives like phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine have been synthesized for their applications in cellular imaging and photocytotoxicity. These complexes are known to exhibit significant photocytotoxicity in red light, making them of interest for medical imaging and cancer therapy (Basu et al., 2014).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H312, H314, H315, H318, H319, H332, and H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes severe skin burns and eye damage (H314), causes skin irritation (H315), causes serious eye damage (H318), causes serious eye irritation (H319), harmful if inhaled (H332), and may cause respiratory irritation (H335) .
特性
IUPAC Name |
(1-benzyl-4-ethylpiperidin-4-yl)methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-2-15(13-16)8-10-17(11-9-15)12-14-6-4-3-5-7-14/h3-7H,2,8-13,16H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOQROPHOWGHQBW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(CCN(CC1)CC2=CC=CC=C2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Benzyl-4-ethylpiperidin-4-yl)methanamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![octahydro-1H-pyrazino[1,2-a]piperazine-3,4-dione hydrochloride](/img/structure/B1376540.png)

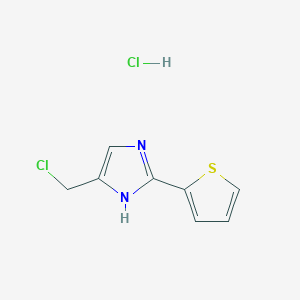
![2-bromo-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]acetamide hydrobromide](/img/structure/B1376543.png)
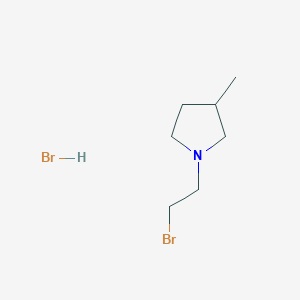
amine hydrochloride](/img/structure/B1376545.png)

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[3.1.0]hexane-5-carboxylic acid](/img/structure/B1376549.png)
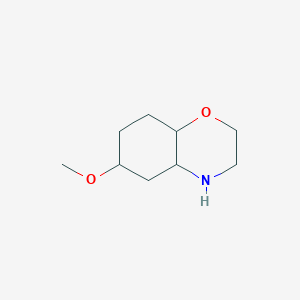
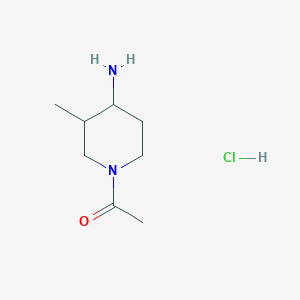

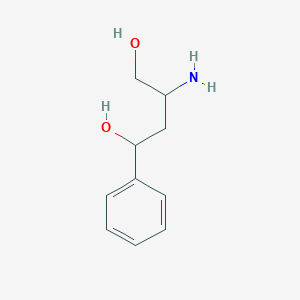
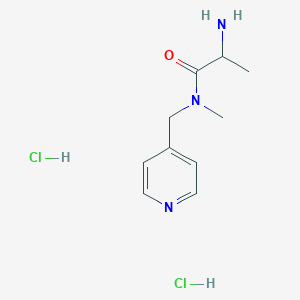
![N-{4-[(carbamimidoylmethyl)sulfanyl]phenyl}-2,2-dimethylpropanamide hydrochloride](/img/structure/B1376563.png)